methyl N-(2-iodo-1-phenylethyl)carbamate
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Overview
Description
Methyl N-(2-iodo-1-phenylethyl)carbamate is an organic compound with the molecular formula C10H12INO2. It is a derivative of carbamic acid and features an iodine atom attached to a phenylethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl N-(2-iodo-1-phenylethyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of 2-iodo-1-phenylethylamine with methyl chloroformate in the presence of a base such as calcium hydroxide. The reaction typically proceeds under mild conditions, resulting in the formation of the desired carbamate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl N-(2-iodo-1-phenylethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phenylethyl group can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products
Substitution: Formation of substituted phenylethyl derivatives.
Oxidation: Formation of phenylacetone or phenylethanol.
Reduction: Formation of phenylethyl alcohol.
Hydrolysis: Formation of 2-iodo-1-phenylethylamine and methyl carbamate.
Scientific Research Applications
Methyl N-(2-iodo-1-phenylethyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl N-(2-iodo-1-phenylethyl)carbamate involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The carbamate group can undergo hydrolysis, releasing active amines that interact with biological pathways. These interactions can modulate enzyme activity, protein function, and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl N-phenylethylcarbamate: Lacks the iodine atom, resulting in different reactivity and binding properties.
Ethyl N-(2-iodo-1-phenylethyl)carbamate: Similar structure but with an ethyl group instead of a methyl group, affecting its solubility and reactivity.
Methyl N-(2-bromo-1-phenylethyl)carbamate: Contains a bromine atom instead of iodine, leading to different chemical and biological properties
Uniqueness
Methyl N-(2-iodo-1-phenylethyl)carbamate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. The iodine atom can enhance the compound’s ability to participate in halogen bonding and influence its interactions with molecular targets, making it a valuable compound for research and development .
Properties
CAS No. |
22139-26-0 |
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Molecular Formula |
C10H12INO2 |
Molecular Weight |
305.11 g/mol |
IUPAC Name |
methyl N-(2-iodo-1-phenylethyl)carbamate |
InChI |
InChI=1S/C10H12INO2/c1-14-10(13)12-9(7-11)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,13) |
InChI Key |
RPGPHTCXKBGYRX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC(CI)C1=CC=CC=C1 |
Origin of Product |
United States |
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